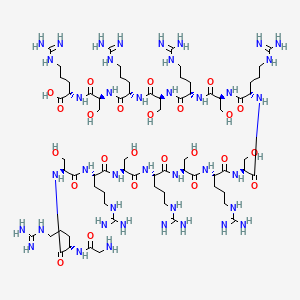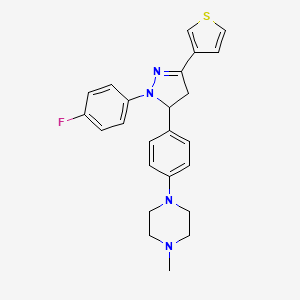
RS Repeat peptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RS Repeat peptide is a synthetic peptide characterized by repeating sequences of arginine and serine residues. These peptides are known for their role in modulating phase separation of proteins, particularly those involved in alternative splicing and other cellular processes. The this compound mimics the RS domains found in serine/arginine-rich proteins, which are essential for various biological functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The RS Repeat peptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The protected amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of peptide. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: RS Repeat peptide primarily undergoes phosphorylation reactions due to the presence of serine residues. These reactions are catalyzed by specific kinases, such as the dual specificity protein kinase CLK1 and serine/arginine-rich protein-specific kinases (SRPK).
Common Reagents and Conditions:
Phosphorylation: This reaction typically requires adenosine triphosphate (ATP) as a phosphate donor and the presence of a kinase enzyme.
Reaction Conditions: The reaction is usually carried out in an aqueous buffer at physiological pH and temperature.
Major Products: The major product of the phosphorylation reaction is the phosphorylated this compound, which can then participate in various cellular processes.
Aplicaciones Científicas De Investigación
RS Repeat peptide has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in kinase assays to study the activity of specific kinases.
Biology: this compound is employed to investigate the mechanisms of phase separation and alternative splicing in cells.
Medicine: It has potential therapeutic applications in diseases related to splicing defects and protein aggregation.
Industry: The peptide is used in the development of assays and diagnostic tools for kinase activity.
Mecanismo De Acción
The RS Repeat peptide exerts its effects by mimicking the RS domains of serine/arginine-rich proteins. These domains interact with RNA recognition motifs (RRMs) through a combination of electrostatic and cation-pi interactions. The peptide can modulate the phase separation of proteins like SRSF1, influencing their localization and function within the cell.
Comparación Con Compuestos Similares
ER Repeat peptide: Contains repeating sequences of glutamic acid and arginine.
SR Repeat peptide: Contains repeating sequences of serine and arginine, similar to RS Repeat peptide but with different sequence patterns.
Uniqueness: this compound is unique in its ability to modulate phase separation and alternative splicing through specific interactions with RNA recognition motifs. Its repeating arginine and serine residues provide a distinct pattern that is crucial for its biological functions.
Propiedades
Fórmula molecular |
C71H136N40O24 |
|---|---|
Peso molecular |
1934.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C71H136N40O24/c72-25-48(119)97-33(9-1-17-89-64(73)74)49(120)105-41(26-112)56(127)98-34(10-2-18-90-65(75)76)50(121)106-42(27-113)57(128)99-35(11-3-19-91-66(77)78)51(122)107-43(28-114)58(129)100-36(12-4-20-92-67(79)80)52(123)108-44(29-115)59(130)101-37(13-5-21-93-68(81)82)53(124)109-45(30-116)60(131)102-38(14-6-22-94-69(83)84)54(125)110-46(31-117)61(132)103-39(15-7-23-95-70(85)86)55(126)111-47(32-118)62(133)104-40(63(134)135)16-8-24-96-71(87)88/h33-47,112-118H,1-32,72H2,(H,97,119)(H,98,127)(H,99,128)(H,100,129)(H,101,130)(H,102,131)(H,103,132)(H,104,133)(H,105,120)(H,106,121)(H,107,122)(H,108,123)(H,109,124)(H,110,125)(H,111,126)(H,134,135)(H4,73,74,89)(H4,75,76,90)(H4,77,78,91)(H4,79,80,92)(H4,81,82,93)(H4,83,84,94)(H4,85,86,95)(H4,87,88,96)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
Clave InChI |
QMXBMZMJMCQSKI-AVDXLQFISA-N |
SMILES isomérico |
C(C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CN)CNC(=N)N |
SMILES canónico |
C(CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CN)CNC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12389504.png)
![(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B12389506.png)





![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-5-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B12389557.png)

![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389565.png)
![2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine](/img/structure/B12389566.png)
![(5S)-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12389579.png)
